molecular formula C16H9FN4O2 B7896558 5-(1,3-Benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonitrile

5-(1,3-Benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonitrile

Cat. No.: B7896558
M. Wt: 308.27 g/mol
InChI Key: HYUPWICBXSOKFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,3-Benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonitrile is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a benzodioxole ring, a fluorophenyl group, and a triazole ring with a carbonitrile substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonitrile typically involves a multi-step process:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Triazole Ring Formation: The triazole ring is formed through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This step is often catalyzed by copper(I) salts (CuAAC reaction).

    Carbonitrile Introduction:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for the cycloaddition step, and employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazole ring or the carbonitrile group, potentially yielding amine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted fluorophenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(1,3-Benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The triazole ring is known for its stability and ability to interact with biological targets, making this compound a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the fluorophenyl group and the triazole ring suggests possible applications in the development of anti-inflammatory, antifungal, or anticancer agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 5-(1,3-Benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The benzodioxole ring may interact with other biomolecules, contributing to the overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonitrile: Lacks the benzodioxole ring, which may reduce its biological activity.

    5-(1,3-Benzodioxol-5-yl)-1H-1,2,3-triazole-4-carbonitrile: Lacks the fluorophenyl group, potentially affecting its membrane permeability.

    5-(1,3-Benzodioxol-5-yl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonitrile: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological properties.

Uniqueness

The uniqueness of 5-(1,3-Benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonitrile lies in its combination of structural features. The presence of both the benzodioxole and fluorophenyl groups, along with the triazole ring, provides a unique set of chemical and biological properties that are not found in other similar compounds. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)triazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FN4O2/c17-11-2-4-12(5-3-11)21-16(13(8-18)19-20-21)10-1-6-14-15(7-10)23-9-22-14/h1-7H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUPWICBXSOKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(N=NN3C4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1,3-Benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-(1,3-Benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-(1,3-Benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-(1,3-Benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-(1,3-Benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
5-(1,3-Benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.